Carmustine
Overview
Description
Carmustine is an orange-yellow solid medication used mainly for chemotherapy. It is a nitrogen mustard β-chloro-nitrosourea compound . It is used as an alkylating agent to treat several types of brain cancer including glioma, glioblastoma multiforme, medulloblastoma and astrocytoma, multiple myeloma, and lymphoma (Hodgkin’s and non-Hodgkin) .
Synthesis Analysis
The synthesis of Carmustine involves the formation of reactive intermediates that serve as classic alkylating agents in the body . An improved process for the preparation of Carmustine has been reported, which involves the preparation of 1,3-bis (2-chloroethyl)urea, an intermediate used in the preparation of Carmustine .Molecular Structure Analysis
The molecular structure of Carmustine has been characterized by quantum chemical measurements . Parameters such as bond length, bond angle, and dihedral angle were calculated. Also, HOMO – LUMO energies were calculated to predict the more reactive molecule; the calculations included ionization potential, electron affinity, electronegativity, dipole moment properties, chemical hardness, and chemical softness .Chemical Reactions Analysis
Carmustine can form interstrand crosslinks in DNA, which prevents DNA replication and DNA transcription . A computational investigation of the Carmustine alkylation mechanism using the QTAIM, IQA, and NBO models has been conducted .Physical And Chemical Properties Analysis
Carmustine has a molecular weight of 214.05 g/mol . It is an orange-yellow solid with a chemical formula of C5H9Cl2N3O2 .Safety And Hazards
properties
IUPAC Name |
1,3-bis(2-chloroethyl)-1-nitrosourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGOEMSEDOSKAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NC(=O)N(CCCl)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3O2 | |
Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19994 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022743 | |
Record name | N,N'-Bis(2-chloroethyl)-N-nitrosourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022743 | |
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Molecular Weight |
214.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-bis(2-chloroethyl)-1-nitrosourea is an orange-yellow solid. (NTP, 1992), Solid | |
Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19994 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Carmustine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014407 | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Very soluble in ethanol, Soluble in 50% ethanol up to 150 mg/mL, Highly soluble in alcohol and poorly soluble in water. It is also highly soluble in lipids, In water, 4.0X10+3 mg/L at 25 °C, 1.53e+00 g/L | |
Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19994 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Carmustine | |
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Record name | Carmustine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7761 | |
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Record name | Carmustine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014407 | |
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Mechanism of Action |
Carmustine causes cross-links in DNA and RNA, leading to the inhibition of DNA synthesis, RNA production and RNA translation (protein synthesis). Carmustine also binds to and modifies (carbamoylates) glutathione reductase. This leads to cell death., Temozolomide (TMZ) and carmustine (BCNU), cancer-drugs usually used in the treatment of gliomas, are DNA-methylating agents producing O6-methylguanine. It has been shown that 06-methylguanine triggers DNA mismatch repair and in turn induce apoptosis and senescence, respectively, over a 4 and 6 days period. Temozolomide and carmustine have an earlier effect on nuclear organization and chromatin structure. In particular, temozolomideZ and carmustine induce clustering of pericentromeric heterochromatin regions and increase the amount of heterochromatic proteins MeCP2 and HP1alpha bound to chromatin. These drugs also decrease global levels of histone H3 acetylation and increase levels of histone H3 trimethylated on lysine 9 (H3-triMeK9). These events precede the senescence status. ... Temozolomide and carmustine efficacy in glioma treatment may implicate a first event characterized by changes in heterochromatin organization and its silencing which is then followed by apoptosis and senescence., Although carmustine is believed to act by alkylation of DNA and RNA, the mechanism of action has not been completely elucidated and other effects such as carbamoylation and modification of cellular proteins may be involved. The overall result is thought to be the inhibition of both DNA and RNA synthesis. | |
Record name | Carmustine | |
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URL | https://www.drugbank.ca/drugs/DB00262 | |
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Record name | Carmustine | |
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Product Name |
Carmustine | |
Color/Form |
Light yellow powder, Light yellow powder that melts to an oily liquid | |
CAS RN |
154-93-8 | |
Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |
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URL | https://cameochemicals.noaa.gov/chemical/19994 | |
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Record name | Carmustine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=154-93-8 | |
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Record name | Carmustine [USAN:USP:INN:BAN] | |
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Record name | Carmustine | |
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Record name | carmustine | |
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Record name | N,N'-Bis(2-chloroethyl)-N-nitrosourea | |
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Record name | Carmustine | |
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Record name | CARMUSTINE | |
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Record name | Carmustine | |
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Record name | Carmustine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
86 to 90 °F (NTP, 1992), 31 °C | |
Record name | 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19994 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Carmustine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Carmustine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7761 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Carmustine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014407 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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